2-(4-Chlorophenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is a derivative of nicotinaldehyde, where a 4-chlorophenyl group is attached to the second position of the nicotinaldehyde ring.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)nicotinaldehyde can be achieved through several methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . The process typically includes the following steps:
Reduction: The nicotinic acid morpholinamides are reduced to form the corresponding nicotinaldehydes.
Chemical Reactions Analysis
2-(4-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
2-(4-Chlorophenyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
2-(4-Chlorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:
2-(4-Bromophenyl)nicotinaldehyde: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)nicotinaldehyde: Similar in structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)nicotinaldehyde: Similar in structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties imparted by the chlorine atom, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNJVFWVQRIGKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.